1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid
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Overview
Description
1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexane ring substituted with a methylamino group, a pyrazolyl group, and a carboxylic acid group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cycloaddition reactions.
Introduction of the Methylamino Group: The methylamino group can be introduced via nucleophilic substitution reactions using methylamine.
Attachment of the Pyrazolyl Group: The pyrazolyl group can be attached through a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino or pyrazolyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical studies, interacting with proteins or enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary based on the compound’s application.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(1H-pyrazol-1-yl)acetamido]cyclohexane-1-carboxylic acid
- 1-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid
Uniqueness
1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid is unique due to the presence of the methylamino group, which can influence its reactivity and interactions compared to similar compounds. This uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H17N3O2 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(methylamino)-3-pyrazol-1-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-12-11(10(15)16)5-2-4-9(8-11)14-7-3-6-13-14/h3,6-7,9,12H,2,4-5,8H2,1H3,(H,15,16) |
InChI Key |
QEZOGTVQAQQWLI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCCC(C1)N2C=CC=N2)C(=O)O |
Origin of Product |
United States |
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